

# Spectroscopic Data of Bicyclo[2.1.0]pentane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Bicyclo[2.1.0]pentane*

Cat. No.: *B087172*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **bicyclo[2.1.0]pentane**, a strained bicyclic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. The information presented herein is intended to serve as a core reference for researchers and professionals engaged in the study and application of this unique molecular scaffold.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of **bicyclo[2.1.0]pentane**. The strained nature of the molecule gives rise to a distinctive spectral signature.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **bicyclo[2.1.0]pentane** is characterized by three complex multiplets, reflecting the unique chemical environments of the bridgehead, cyclobutyl, and cyclopropyl protons.<sup>[1]</sup>

Protons	Chemical Shift (ppm)	Multiplicity
H2, H3 (endo and exo)	0.3 - 0.8	Multiplet
H5 (syn and anti)	1.1 - 1.7	Multiplet
H1, H4 (bridgehead)	1.9 - 2.4	Multiplet

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides further insight into the carbon framework of **bicyclo[2.1.0]pentane**. Due to the molecule's symmetry, three distinct signals are observed.

Carbon Atoms	Chemical Shift (ppm)
C5	-2.8
C2, C3	11.5
C1, C4	33.8

Note: Data referenced from Christl, M. Chem. Ber. 1975, 108, 2781.[\[2\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

Vibrational spectroscopy of **bicyclo[2.1.0]pentane** reveals characteristic frequencies associated with its strained ring system. The key absorption bands are summarized below.

Wavenumber (cm <sup>-1</sup> )	Assignment
3065	C-H stretch (cyclopropyl)
2995	C-H stretch (bridgehead)
2940, 2860	C-H stretch (methylene)
1450	CH <sub>2</sub> scissoring
1230	Ring deformation
1020	C-C stretch

Note: Data is based on the vibrational spectra and structural analysis of bicyclo[2.1.0]pentane.

[\[4\]](#)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **bicyclo[2.1.0]pentane** results in a characteristic fragmentation pattern, providing confirmation of its molecular weight and composition.[\[5\]](#)[\[6\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
68	45	[M] <sup>+</sup> (Molecular Ion)
67	100	[M-H] <sup>+</sup>
53	40	[M-CH <sub>3</sub> ] <sup>+</sup>
41	85	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	95	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **bicyclo[2.1.0]pentane**, based on established practices for similar volatile organic compounds.

## NMR Spectroscopy

Sample Preparation: A solution of **bicyclo[2.1.0]pentane** (approx. 5-10 mg) is prepared in deuterated chloroform ( $\text{CDCl}_3$ , 0.5 mL) containing 1% tetramethylsilane (TMS) as an internal standard.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz NMR spectrometer.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16.
- Relaxation Delay: 2 s.
- Spectral Width: 10 ppm.

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz NMR spectrometer.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024.
- Relaxation Delay: 5 s.
- Spectral Width: 200 ppm.

## Infrared (IR) Spectroscopy

Gas-Phase FT-IR:

- Spectrometer: Fourier-Transform Infrared Spectrometer.
- Sample Cell: Gas cell with a path length of 10 cm.
- Resolution:  $1\text{ cm}^{-1}$ .
- Procedure: A few drops of liquid **bicyclo[2.1.0]pentane** are introduced into the evacuated gas cell, and the spectrum is recorded after allowing the sample to vaporize and equilibrate.

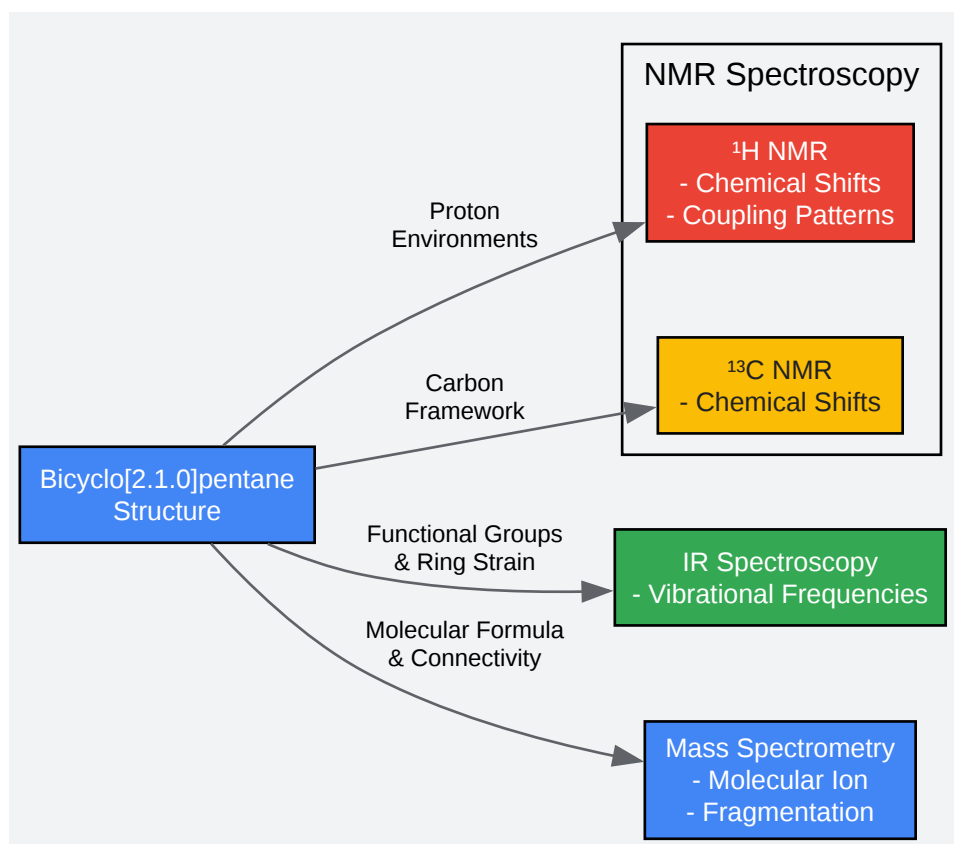
## Mass Spectrometry (MS)

Electron Ionization (EI) MS:

- Spectrometer: Gas chromatograph-mass spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Column: Capillary column suitable for volatile hydrocarbons (e.g., DB-5).
- Injection: A dilute solution of **bicyclo[2.1.0]pentane** in a volatile solvent (e.g., pentane) is injected into the GC, which separates the compound before it enters the mass spectrometer.

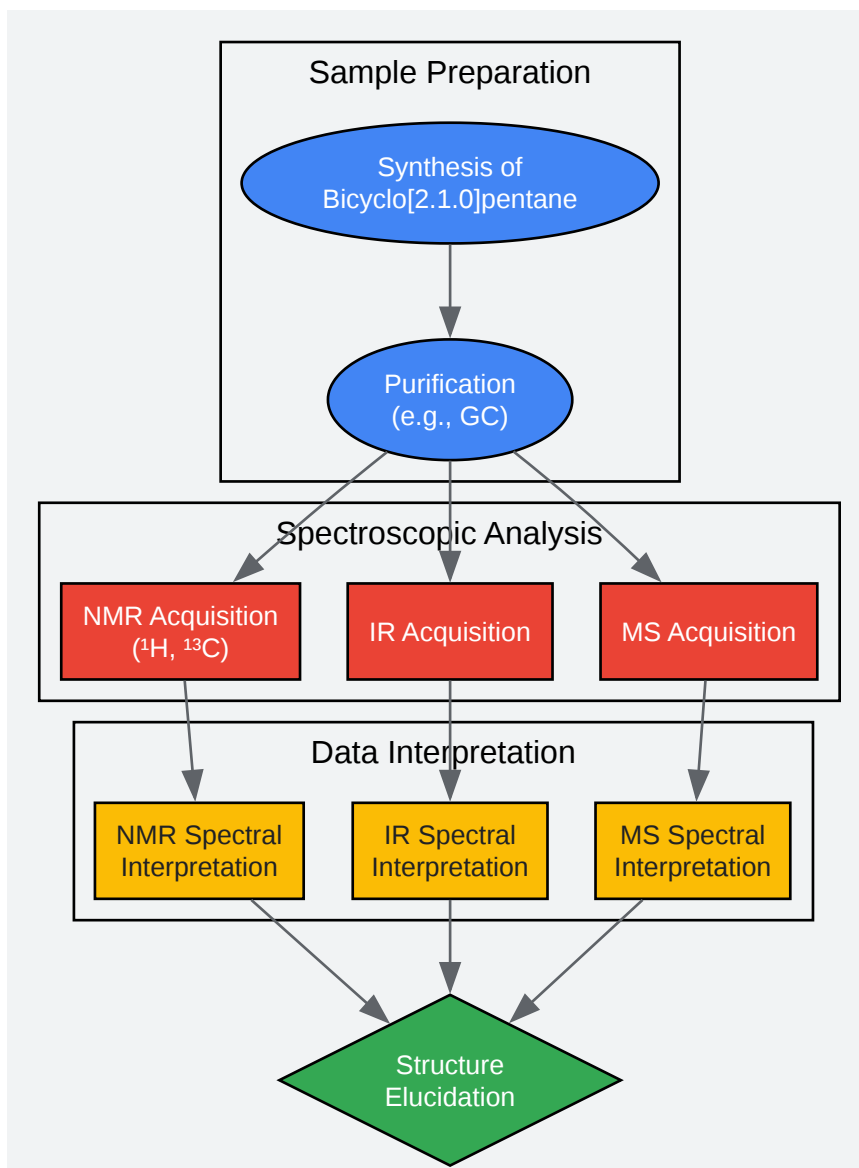
## Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a typical workflow for spectroscopic analysis.



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**Figure 1.** Relationship between Spectroscopic Data and Molecular Structure.



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**Figure 2.** General Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Data of Bicyclo[2.1.0]pentane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087172#spectroscopic-data-nmr-ir-ms-of-bicyclo-2-1-0-pentane>]

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